REACTION_CXSMILES
|
CC1C=CC2C(=C3C(=CC=2)C=CC(C)=N3)N=1.CC(C)([O-])C.[Na+].[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33]([SH:36])[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24].[Mg].[NH2:38][C:39]1[CH:44]=[CH:43][C:42](I)=[CH:41][N:40]=1>[Cu]I.C1(C)C=CC=CC=1>[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33]([S:36][C:42]2[CH:41]=[N:40][C:39]([NH2:38])=[CH:44][CH:43]=2)[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:24])[CH3:25] |f:1.2|
|
Name
|
|
Quantity
|
76.52 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C3N=C(C=CC3=CC=C2C=C1)C
|
Name
|
|
Quantity
|
475.59 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
583.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)S
|
Name
|
|
Quantity
|
49.1 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
|
Name
|
copper(I) iodide
|
Quantity
|
69.27 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
6.06 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
Bubble nitrogen into the mixture with ultrasound and stir the suspension at 110° C. in a sealed tube for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
WASH
|
Details
|
Wash with toluene
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
FILTRATION
|
Details
|
Add hexane/EA (1/1) and filter through a celite/silica gel pad
|
Type
|
WASH
|
Details
|
washing twice with hexane/EA (1/1)
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EA (50-75%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)SC=1C=NC(=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |